5-Ethynyl-1,2,3-trimethoxybenzene

Catalog No.
S1921115
CAS No.
53560-33-1
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyl-1,2,3-trimethoxybenzene

CAS Number

53560-33-1

Product Name

5-Ethynyl-1,2,3-trimethoxybenzene

IUPAC Name

5-ethynyl-1,2,3-trimethoxybenzene

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h1,6-7H,2-4H3

InChI Key

CDZJQFRCCCDJLD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C#C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C#C
  • Organic Synthesis

    The presence of the ethynyl group (C≡CH) and three methoxy groups (OCH3) suggests potential applications in organic synthesis as a building block for more complex molecules. The ethynyl group can participate in various coupling reactions to create carbon-carbon bonds, while the methoxy groups can influence the molecule's reactivity and solubility. PubChem, National Institutes of Health:

  • Material Science

    The aromatic ring structure with electron-donating methoxy groups could be of interest for research in material science. These functional groups can influence properties like conductivity or self-assembly behavior, making 5-Ethynyl-1,2,3-trimethoxybenzene a candidate for exploration in areas like organic electronics or functional materials. ScienceDirect, Conjugated Polymers: Design, Synthesis, Properties and Applications

  • Medicinal Chemistry

    While there's no current data on specific medicinal applications, the functional groups in 5-Ethynyl-1,2,3-trimethoxybenzene might hold potential for further investigation. The ethynyl group has been explored in developing anti-cancer drugs, and methoxy groups can influence a molecule's interaction with biological targets. However, more research is required to determine any potential bioactivity of 5-Ethynyl-1,2,3-trimethoxybenzene. National Cancer Institute, Dictionary of Cancer Terms

5-Ethynyl-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C11H12O3C_{11}H_{12}O_3 and a unique structure characterized by a trimethoxy-substituted benzene ring with an ethynyl group at the 5-position. This compound belongs to a class of compounds known for their potential biological activities and applications in medicinal chemistry. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable precursor in various synthetic pathways.

Due to its functional groups. Notably, it can undergo:

  • Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base, which can lead to the formation of more complex aromatic compounds.
  • Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can serve as intermediates in further synthetic transformations .
  • Suzuki-Miyaura Coupling: In this reaction, 5-ethynyl-1,2,3-trimethoxybenzene can react with arylboronic acids to yield biaryl compounds, which are important in pharmaceuticals .

Research indicates that 5-ethynyl-1,2,3-trimethoxybenzene and its derivatives exhibit various biological activities. Some studies have reported:

  • Anticancer Properties: Analogues of this compound have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving tubulin disruption similar to combretastatin analogues .
  • Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

The synthesis of 5-ethynyl-1,2,3-trimethoxybenzene can be achieved through several methods:

  • From 3,4,5-trimethoxybenzaldehyde:
    • Start with 3,4,5-trimethoxybenzaldehyde.
    • React with carbon tetrabromide and triphenylphosphine to form the dibromovinyl derivative.
    • Treat the dibromovinyl compound with 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile to yield 5-ethynyl-1,2,3-trimethoxybenzene .
  • Sonogashira Reaction:
    • Utilize palladium-catalyzed coupling reactions involving aryl halides and terminal alkynes to synthesize this compound from simpler precursors.

The applications of 5-ethynyl-1,2,3-trimethoxybenzene are diverse and include:

  • Medicinal Chemistry: Used as a building block for synthesizing novel anticancer agents and other therapeutics.
  • Material Science: Its derivatives may be utilized in creating functional materials due to their electronic properties.

Interaction studies involving 5-ethynyl-1,2,3-trimethoxybenzene often focus on its reactivity with biological targets or other chemical entities. For instance:

  • Studies have explored its interactions with proteins involved in cancer cell signaling pathways.
  • Investigations into its reactivity with azides have been conducted to develop new triazole-based compounds that may exhibit enhanced biological activity .

Several compounds share structural similarities with 5-ethynyl-1,2,3-trimethoxybenzene. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
1,2-DimethoxybenzeneTwo methoxy groups on benzeneLess reactive than trimethoxy derivatives
Combretastatin A4Trimethoxy groups with a different coreStronger anticancer activity
4-EthynylphenolEthynyl group on phenolic structureLacks methoxy groups
5-(2-bromovinyl)-1,2,3-trimethoxybenzeneSimilar structure but with bromineMore reactive due to bromine substitution

These comparisons highlight the unique positioning of the ethynyl group and the influence of methoxy substituents on the chemical properties and biological activities of these compounds.

XLogP3

1.7

Wikipedia

5-Ethynyl-1,2,3-trimethoxybenzene

Dates

Modify: 2023-08-16

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